tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1420844-25-2
VCID: VC17206069
InChI: InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-6-4-11(5-7-21)9-23-10-12-8-19-14(18)20-13(12)17/h8,11H,4-7,9-10H2,1-3H3
SMILES:
Molecular Formula: C16H23Cl2N3O3
Molecular Weight: 376.3 g/mol

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

CAS No.: 1420844-25-2

Cat. No.: VC17206069

Molecular Formula: C16H23Cl2N3O3

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate - 1420844-25-2

Specification

CAS No. 1420844-25-2
Molecular Formula C16H23Cl2N3O3
Molecular Weight 376.3 g/mol
IUPAC Name tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-6-4-11(5-7-21)9-23-10-12-8-19-14(18)20-13(12)17/h8,11H,4-7,9-10H2,1-3H3
Standard InChI Key WWKNINFIGVRRIU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CN=C(N=C2Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound’s architecture integrates three critical moieties:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances solubility and provides a scaffold for functionalization.

  • tert-Butyl carbamate (Boc) group: A protective group that stabilizes the piperidine nitrogen during synthetic processes, later removable under acidic conditions .

  • 2,4-Dichloropyrimidin-5-yl methoxymethyl group: A chlorinated pyrimidine derivative linked via a methoxymethyl bridge, contributing to electrophilic reactivity and potential bioactivity .

The spatial arrangement of these groups enables selective interactions with enzymes and receptors, particularly in kinase inhibition and nucleoside analog synthesis .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₆H₂₄Cl₂N₄O₂
Molecular Weight375.3 g/mol
Boiling PointNot reported-
Melting PointNot reported-
StabilityHydrolytically sensitive (ester group)Inferred

The absence of reported melting/boiling points suggests further experimental characterization is needed. The Boc group’s labile nature implies sensitivity to acidic or basic conditions, necessitating careful handling during synthesis .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds in patents :

  • Piperidine Protection:
    Piperidine is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions, yielding tert-butyl piperidine-1-carboxylate .

  • Side-Chain Functionalization:
    The piperidine ring’s 4-position is alkylated with a chloromethyl ether derivative, introducing the methoxymethyl group. This step often employs Williamson ether synthesis .

  • Pyrimidine Coupling:
    A Suzuki-Miyaura or nucleophilic aromatic substitution reaction attaches the 2,4-dichloropyrimidine moiety to the methoxymethyl linker .

  • Deprotection (Optional):
    The Boc group may be removed using trifluoroacetic acid to generate a free amine for further derivatization .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the pyrimidine’s 5-position requires precise control of reaction conditions .

  • Steric Hindrance: The tert-butyl group may slow reactions at the piperidine nitrogen, necessitating elevated temperatures or catalysts .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s modular design allows diversification at three sites:

  • Piperidine ring: Modifications alter pharmacokinetics (e.g., bioavailability).

  • Boc group: Swapping with other protective groups (e.g., Fmoc) enables solid-phase peptide synthesis .

  • Pyrimidine moiety: Substituting chlorine atoms with amino or alkoxy groups tunes electronic properties for target specificity .

Case Study: PI3Kδ Inhibitor Development

A patent by AU2013347539B2 discloses purine inhibitors where tert-butyl piperidine derivatives improve solubility and target affinity . Replacing purine with dichloropyrimidine in this compound could yield analogs with enhanced metabolic stability.

Comparative Analysis With Analogous Compounds

Compound NameMolecular FormulaKey Differences
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateC₁₁H₂₂N₂O₂Lacks pyrimidine; used in peptide synthesis
4-[[9-Ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl]amino]pyrrolidine derivativesVariablePurine core instead of pyrimidine; higher kinase affinity

The dichloropyrimidine group in the subject compound offers distinct electronic effects compared to purines, potentially reducing off-target interactions .

Future Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific delivery, minimizing systemic toxicity .

Computational Modeling

Molecular dynamics simulations could predict binding modes to PI3Kδ or viral polymerases, guiding rational design .

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